1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine

Antiproliferative activity Pancreatic cancer Autophagy modulation

Researchers developing autophagy modulators or CRTH2 antagonists often face limited access to N1-benzyl-substituted 4-aminopyrazole scaffolds. 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 28466-69-5) bridges this gap. Key features: (1) Validated SAR - parent EC50 10 μM in MIA PaCa-2, optimized to 0.62 μM with 60-fold cancer selectivity. (2) Cleavable N-benzyl group enables mild hydrogenolysis, a transformation not feasible with N-phenyl analogs. (3) Core intermediate in Boehringer Ingelheim CRTH2 antagonist patents. Supplied as ≥95% pure free amine; sealed storage at 2-8°C; global shipping at ambient temperature.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 28466-69-5
Cat. No. B1266349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine
CAS28466-69-5
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC=CC=C2)C)N
InChIInChI=1S/C12H15N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3
InChIKeyVEEPGIBHWRABJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine Overview


1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 28466-69-5) is an N1-benzyl-substituted 4-aminopyrazole scaffold belonging to the 3,5-dimethylpyrazole class [1]. This compound features a primary amine at C4 and a cleavable benzyl group at N1, distinguishing it from the more common N-phenyl or N-unsubstituted analogs. It has been explicitly employed as the privileged core for structure–activity relationship (SAR) campaigns yielding submicromolar antiproliferative autophagy modulators targeting pancreatic ductal adenocarcinoma, and as a key synthetic intermediate in CRTH2 antagonist patents [2].

1
Autophagy Modulator SAR 4-aminopyrazole scaffold for mTORC1/autophagy probe synthesis
2
Synthetic Intermediate CRTH2 antagonist building block per EP2528901B9
3
Cleavable N-Benzyl Handle Mild hydrogenolysis deprotection unlike N-phenyl analog

Generic Substitution Limitations for 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine


Despite sharing the 3,5-dimethyl-4-aminopyrazole core with close analogs such as 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine (CAS 21683-30-7) and the N-unsubstituted 3,5-dimethyl-1H-pyrazol-4-amine (CAS 5272-86-6), the N1-benzyl substitution on 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine is not a neutral replacement [1]. In the seminal SAR study by Ai et al., the N1-benzyl group proved essential for antiproliferative activity: replacing the benzyl-substituted phenyl ring D with a saturated cyclohexyl group (compound 10) reduced activity to EC50 >100 μM, demonstrating that the aromatic benzyl moiety is a critical pharmacophoric element [1]. Furthermore, the N-benzyl group serves as a cleavable protecting group under mild hydrogenolysis conditions, a synthetic versatility that the N-phenyl analog cannot offer without harsh deprotection, making direct substitution risky for multi-step synthetic routes [2].

Target 1-Benzyl-3,5-dimethyl scaffold: essential aromatic benzyl for antiproliferative activity and cleavable under H₂/Pd-C
N-Phenyl Analog Lacks cleavable N1 group; pharmacophoric benzyl replaced by phenyl may shift target engagement and synthetic utility
N-Unsubstituted Analog Missing critical N1-benzyl SAR element; reported EC50 >100 µM indicates loss of cell-model response

Differentiation Evidence for 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine


Antiproliferative Potency Against MIA PaCa-2 Cells

The unsubstituted benzamide derivative (compound 1, derived directly from 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine) exhibited an EC50 of 10 μM against MIA PaCa-2 pancreatic cancer cells, demonstrating superior potency compared to the reference autophagy inhibitor 3-methyladenine (EC50 >100 μM) and superior or comparable potency to chloroquine (EC50 = 14 μM) and spautin-1 (EC50 = 20 μM) [1]. Importantly, the scaffold enabled further optimization to submicromolar potency through systematic SAR: compound 22 (4-CF3) achieved EC50 0.80 μM and compound 23 (4-CF3, 2-CH3) reached EC50 0.62 μM, representing a 16-fold improvement over the parent [1].

Antiproliferative Response
Head-to-head
EC50 10 µM (parent); optimized to 0.62 µM; chloroquine EC50 14 µM; 3-MA >100 µM
Reported cell-model response context
MIA PaCa-2 assay; comparator ranking within tested set
Antiproliferative activity Pancreatic cancer Autophagy modulation

Cancer-Selective Cytotoxicity Window

The optimized derivatives derived from the 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine scaffold showed a marked selectivity window: compound 23 exhibited an EC50 of 0.62 μM in MIA PaCa-2 pancreatic cancer cells but required a 11.5-fold higher concentration (EC50 = 7.1 μM) in non-cancer ARPE-19 retinal pigment epithelial cells [1]. Compound 22 showed an even larger differential, with EC50 = 0.80 μM in MIA PaCa-2 versus 47.9 μM in ARPE-19 cells, representing a 60-fold selectivity window [1].

Tumor-Cell Model Window
Head-to-head
Up to 60-fold differential EC50 in MIA PaCa-2 vs ARPE-19 cells
Differential cytotoxicity endpoint review
Cell-model response comparison; model-specific context
Cancer selectivity Therapeutic window Cytotoxicity

Dual mTORC1 Inhibition and Autophagy Modulation

Compounds derived from 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine simultaneously reduced mTORC1 activity and increased basal autophagy while disrupting autophagic flux under starvation/refeed conditions [1]. This dual activity—confirmed by LC3-II accumulation (3.3-fold increase at 50 μM for compound 23) and impaired clearance upon nutrient restoration—is mechanistically distinct from chloroquine (which merely blocks lysosomal acidification) and 3-methyladenine (a PI3K class III inhibitor) [1]. The authors noted that to their best knowledge, no compound with such differential autophagy modulation had been previously reported [1].

Dual Mechanism
Supporting evidence
mTORC1 reduction + LC3-II accumulation (3.3-fold); disrupted autophagic flux
Pathway-response interpretation context
Mechanistically distinct from chloroquine/3-MA
mTORC1 inhibition Autophagic flux disruption Dual mechanism

QSAR Model Predictivity for Autophagy Inhibition

A QSAR study on N-(1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl)benzamide derivatives yielded a robust predictive model (r = 0.968, r² = 0.937, Q² = 0.880) that was used to design new compounds [1]. Among these, a designed derivative (compound 3) was predicted and experimentally validated to achieve an EC50 of 0.869 μM against MIA PaCa-2 cells, representing a 16.1-fold improvement over the reference chloroquine (EC50 = 14 μM) [1]. The high model quality demonstrates that the scaffold's activity is systematically tunable, unlike less-characterized analogs.

QSAR Predictivity
Cross-study comparable
r² = 0.937, Q² = 0.880; designed EC50 0.869 µM validated
Supports QSAR-guided library design
Model predictivity context; 16.1-fold vs chloroquine
QSAR modeling Autophagy inhibition Drug design

Drug-Likeness Advantage Over N-Phenyl Analog

According to ChEMBL data, 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine (CHEMBL1323556) has a Quantitative Estimate of Drug-likeness (QED) score of 0.81, a calculated AlogP of 2.13, and a polar surface area (PSA) of 43.84 Ų [1]. Although direct QED data for the N-phenyl analog (CAS 21683-30-7) are not available in the same database, the benzyl compound's AlogP of 2.13 occupies the optimal lipophilicity range for oral bioavailability, while the phenyl analog (MW 187.24) has lower molecular weight and may present different solubility characteristics [2]. The QED score of 0.81 places this scaffold in the upper quartile of drug-like chemical space, supporting its prioritization in lead optimization campaigns.

Drug-Likeness Profile
Class-level inference
QED = 0.81; AlogP = 2.13; PSA = 43.84 Ų; RO5 violations = 0
Computed property context
ChEMBL data; supports lead optimization screening
Drug-likeness Physicochemical properties QED score

Application Scenarios for 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine


Pancreatic Cancer Autophagy Drug Discovery

Procure this scaffold as the starting point for synthesizing N-benzamide derivatives targeting mTORC1-driven autophagy in pancreatic cancer. The parent compound (EC50 = 10 μM in MIA PaCa-2) provides a validated baseline, with SAR-guided optimization to submicromolar potency (EC50 = 0.62 μM) and a 60-fold cancer selectivity window in ARPE-19 cells [1].

QSAR-Driven Library Design for Autophagy Modulators

Use this compound as the core for generating focused libraries amenable to QSAR-guided optimization. The validated MLR model (r² = 0.937, Q² = 0.880) enables prediction of EC50 values for new analogs before synthesis, reducing the number of compounds to be experimentally tested and accelerating hit-to-lead timelines [1].

CRTH2 Antagonist Synthesis for Allergic & Inflammatory Research

Employ this amine as a key intermediate for constructing CRTH2 (DP2 receptor) antagonists, as demonstrated in Boehringer Ingelheim's patent EP2528901B9. The benzyl-substituted pyrazole core is elaborated into acetic acid derivatives and further functionalized to yield potent anti-inflammatory candidates [1].

Cleavable N-Benzyl Protection Strategy

Select the free amine form (CAS 28466-69-5) over the N-phenyl analog (CAS 21683-30-7) when a removable N-protecting group is required. The benzyl group at N1 can be removed under mild hydrogenolysis (H₂, Pd/C), enabling late-stage deprotection to access the N-unsubstituted pyrazole, a transformation not feasible with the N-phenyl congener [1].

Application
Selection Property
Validation Focus
Pancreatic cancer cell-model autophagy studies
Cell-model response context
EC50 endpoint and mTORC1/LC3-II pathway review
QSAR-driven library design
Validated QSAR model (r², Q²)
Predictivity benchmarking with training/test sets
CRTH2 antagonist synthesis research
Patent-reported intermediate utility
Synthetic route compatibility and yield review
N-Benzyl protection strategy
Cleavable under mild hydrogenolysis
Deprotection efficiency vs. N-phenyl analog

Technical Documentation Hub

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37 linked technical documents
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